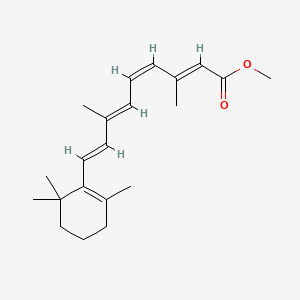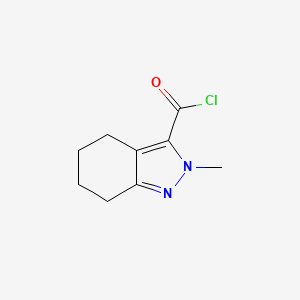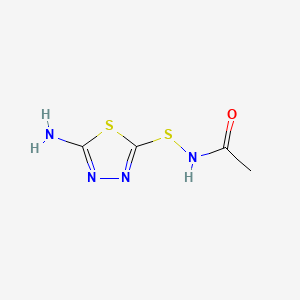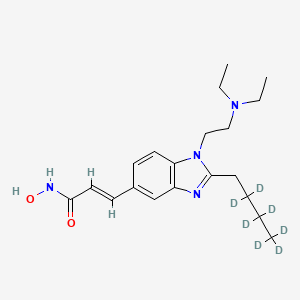
Neratinib-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neratinib-d6 is a deuterated form of neratinib, a potent, irreversible, small-molecule inhibitor of the epidermal growth factor receptor family. It is primarily used in the treatment of HER2-positive breast cancer. The deuterated form, this compound, is used in pharmacokinetic studies to understand the drug’s behavior in the body.
作用機序
Target of Action
Neratinib-d6 primarily targets the Epidermal Growth Factor Receptor (EGFR) , Human Epidermal Growth Factor Receptor 2 (HER2) , and Human Epidermal Growth Factor Receptor 4 (HER4) . These receptors play a crucial role in cell growth and proliferation. In particular, they are overexpressed in certain types of cancers, such as HER2-positive breast cancer .
Mode of Action
This compound interacts with its targets by binding to and irreversibly inhibiting EGFR, HER2, and HER4 . This inhibition prevents the autophosphorylation of tyrosine residues on the receptor, which in turn reduces oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .
Biochemical Pathways
The inhibition of EGFR, HER2, and HER4 by this compound affects several biochemical pathways. It reduces the signaling through the mitogen-activated protein kinase and Akt pathways . This leads to a decrease in the proliferation of cancer cells and an increase in cell death .
Pharmacokinetics
This compound and its major active metabolites have a Tmax (time to reach maximum concentration in the blood after administration) of 2-8 hours . The administration of this compound with a high-fat meal increases Cmax (maximum serum concentration) by 1.7-fold and total exposure by 2.2-fold . Administration with gastric acid-reducing agents such as proton pump inhibitors reduces cmax by 71% and total exposure by 65% .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the proliferation of cancer cells and an increase in cell death . In HER2-positive breast cancer cells, this compound has been shown to be an effective monotherapy, demonstrating additive effects when combined with trastuzumab .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of a high-fat meal can increase the bioavailability of the drug . Additionally, the use of gastric acid-reducing agents can significantly reduce the bioavailability . The patient’s health status, such as the presence of other diseases or conditions, can also affect the drug’s action and efficacy .
生化学分析
Biochemical Properties
Neratinib-d6 interacts with the catalytic domain of the EGFR family; ErbB1, ErbB2, and ErbB4, inhibiting the tyrosine kinase activity of these receptors . This interaction plays a crucial role in biochemical reactions, particularly in the context of cancer biochemistry.
Cellular Effects
This compound has been found to be effective as a monotherapy in HER2-low breast cancer cells and patient-derived organoids (PDOs), showing additive effects when combined with trastuzumab . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and irreversibly inhibiting EGFR, HER2, and HER4 . This prevents autophosphorylation of tyrosine residues on the receptor and reduces oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated promising clinical activity as monotherapy in HER2-positive breast cancer . The effect became much less significant among HER2-mutated breast cancer patients . Over time, this compound-based combination therapy achieved a higher response rate than this compound monotherapy .
Dosage Effects in Animal Models
In animal models, a 50 mg/kg daily dose of this compound caused diarrhea in all animals and 23% less weight gained . This dose was confirmed as a robust and reproducible dose for use in a model for this compound-induced diarrhea .
Metabolic Pathways
This compound is involved in the Hippo developmental pathway, acting as a critical regulator of cell death and dysfunction in diabetes . It also plays a role in glucose metabolism and energy homeostasis .
Transport and Distribution
The apparent volume of distribution at steady state of this compound is 6433 L . It is over 99% bound to human plasma proteins, including human serum albumin and α1 acid glycoprotein .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Neratinib-d6 involves the incorporation of deuterium atoms into the molecular structure of neratinib. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve:
Formation of the quinoline core: This involves the reaction of 4-chloro-3-cyano-7-ethoxy-6-quinoline with deuterated reagents.
Introduction of the side chains: The side chains are introduced through reactions with deuterated aniline derivatives and other deuterated intermediates.
Final deuteration step: The final product is subjected to deuteration conditions to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of deuterated intermediates: Using deuterated reagents and solvents.
Optimization of reaction conditions: To maximize yield and purity.
Purification and isolation: Using techniques such as crystallization and chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Neratinib-d6 undergoes various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated alcohols.
科学的研究の応用
Neratinib-d6 is used in various scientific research applications, including:
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion of neratinib.
Drug interaction studies: To investigate potential interactions with other drugs.
Metabolite identification: To identify and characterize the metabolites of neratinib.
Biological studies: To study the effects of deuteration on the biological activity of neratinib.
類似化合物との比較
Similar Compounds
Lapatinib: Another tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.
Afatinib: An irreversible inhibitor of the epidermal growth factor receptor family.
Erlotinib: A reversible inhibitor of the epidermal growth factor receptor.
Uniqueness of Neratinib-d6
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in metabolic stability and drug interactions compared to non-deuterated compounds.
特性
CAS番号 |
1259519-18-0 |
|---|---|
分子式 |
C30H29ClN6O3 |
分子量 |
563.088 |
IUPAC名 |
(E)-4-[bis(trideuteriomethyl)amino]-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide |
InChI |
InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+/i2D3,3D3 |
InChIキー |
JWNPDZNEKVCWMY-CJSPGLJTSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C |
同義語 |
(2E)-N-[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino-d6)-2-butenamide; HKI 272-d6; |
製品の起源 |
United States |
Q1: Why is neratinib-d6 used as an internal standard for quantifying neratinib in biological samples?
A1: this compound is used as an internal standard in this study due to its structural similarity to neratinib. [] This similarity results in comparable physicochemical behavior during sample preparation and analysis. Using a deuterated analog like this compound offers a significant advantage: it accounts for variations in extraction recovery, ionization efficiency, and other potential matrix effects during analysis. This leads to improved accuracy and precision in quantifying neratinib concentrations in complex biological matrices like plasma.
Q2: What analytical technique was used to quantify neratinib in the study, and how was this compound incorporated into the method?
A2: The study utilized ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify neratinib. [] this compound was added to the plasma samples before the extraction process. The method specifically monitored the mass transitions of neratinib (m/z 557.3/112.1) and this compound (m/z 563.1/118.2) to differentiate and quantify each compound. By comparing the peak area ratios of neratinib to this compound, researchers could accurately determine neratinib concentrations in the plasma samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


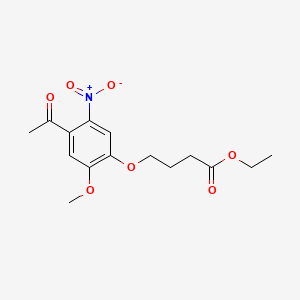
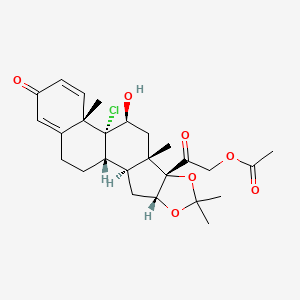

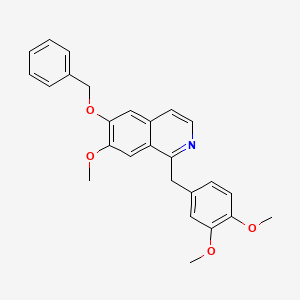
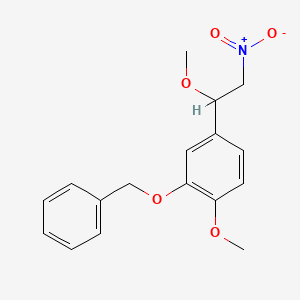
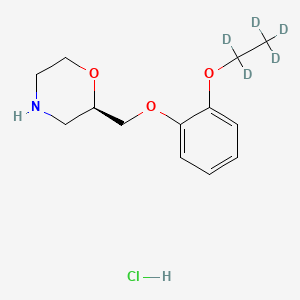
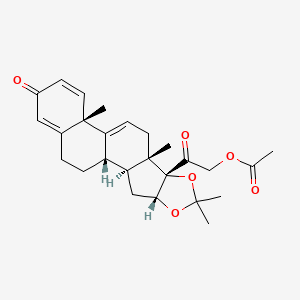
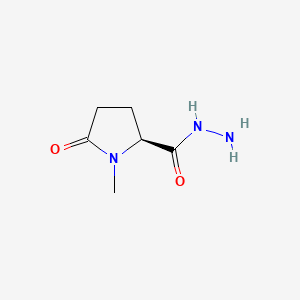
![(2R)-2-amino-3-[[(3Z)-3-(carboxymethylidene)-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-4-yl]disulfanyl]propanoic acid](/img/structure/B588073.png)
